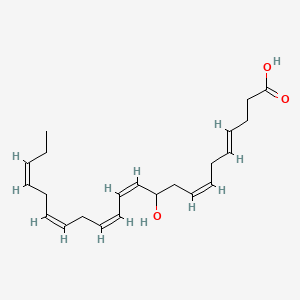
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- is a polyunsaturated fatty acid with a hydroxyl group at the 10th carbon. This compound is a derivative of docosahexaenoic acid, which is an omega-3 fatty acid. It is known for its significant role in various biological processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- can be achieved through several methods:
Chemical Synthesis: One common method involves the hydroxylation of docosahexaenoic acid using specific reagents such as osmium tetroxide or other hydroxylating agents under controlled conditions.
Biocatalytic Methods: Enzymatic hydroxylation using lipoxygenases or other specific enzymes can also be employed to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis, where docosahexaenoic acid is subjected to hydroxylation reactions in reactors. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization.
化学反应分析
Types of Reactions
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or other catalysts.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 10-keto-docosahexaenoic acid.
Reduction: Formation of fully saturated docosahexaenoic acid derivatives.
Substitution: Formation of various substituted docosahexaenoic acid derivatives.
科学研究应用
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- has numerous scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular health, and anti-inflammatory properties.
Industry: Utilized in the formulation of dietary supplements and functional foods.
作用机制
The mechanism of action of 4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor to bioactive lipid mediators that modulate inflammation and cellular signaling pathways. The hydroxyl group at the 10th position plays a crucial role in its biological activity, affecting its interaction with enzymes and receptors.
相似化合物的比较
Similar Compounds
Docosahexaenoic acid (DHA): A parent compound without the hydroxyl group.
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with similar biological functions.
10-Hydroxy-docosapentaenoic acid: A structurally similar compound with one less double bond.
Uniqueness
4,7,11,13,16,19-Docosahexaenoic acid, 10-hydroxy-, (E,Z,Z,Z,Z,Z)- is unique due to the presence of the hydroxyl group at the 10th carbon, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its role in cellular processes compared to its non-hydroxylated counterparts.
属性
分子式 |
C22H32O3 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
(4E,7Z,11Z,13Z,16Z,19Z)-10-hydroxydocosa-4,7,11,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21(23)19-16-13-10-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11+,16-13-,18-15- |
InChI 键 |
DDCYKEYDTGCKAS-LFOUVDDXSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\C=C/C(C/C=C\C/C=C/CCC(=O)O)O |
规范 SMILES |
CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


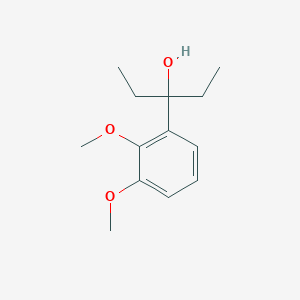
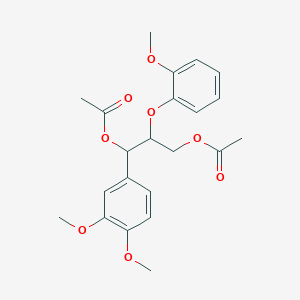

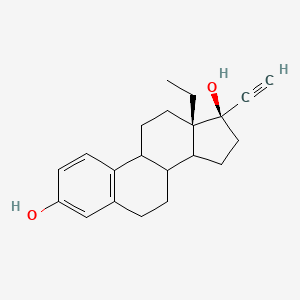
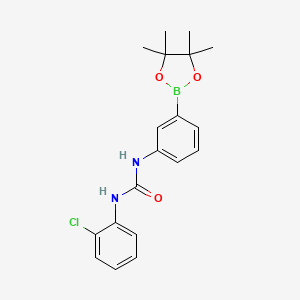
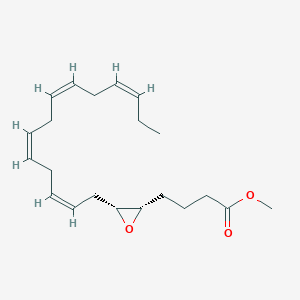
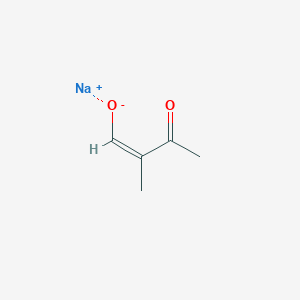


![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
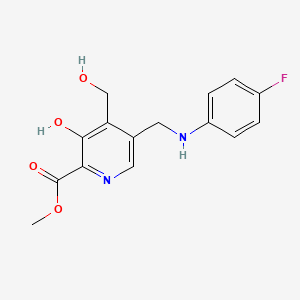
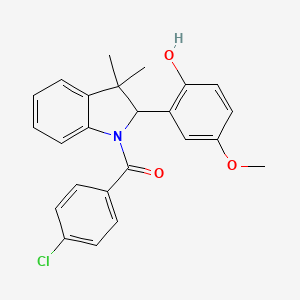

![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
